N-Acetyl-L-Arginin

Übersicht

Beschreibung

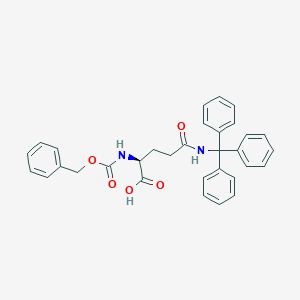

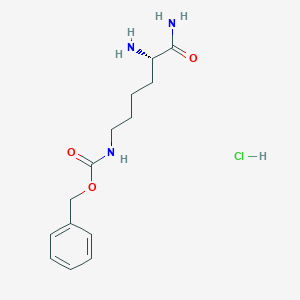

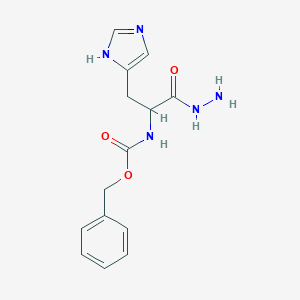

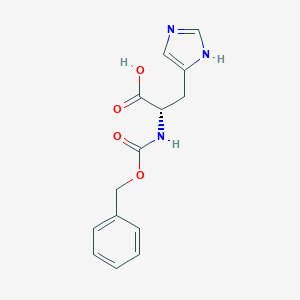

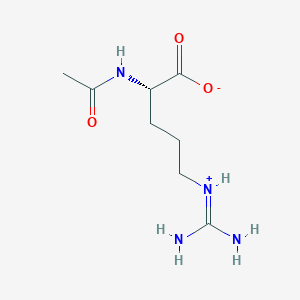

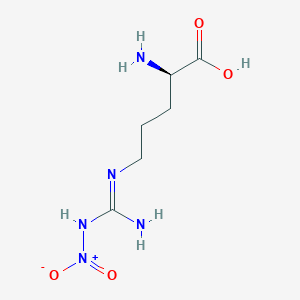

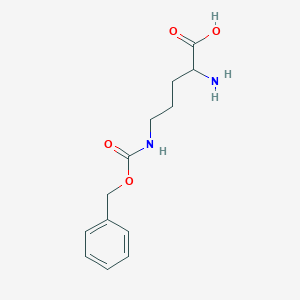

N-Acetyl-L-arginine is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It is a derivative of the amino acid L-arginine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is known for its role in various biological processes and has been detected in certain fruits like apples and loquats .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-Arginin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer N-acylierter Aminosäuren verwendet.

Biologie: Die Verbindung wird hinsichtlich ihrer Rolle in Stoffwechselwegen und der Enzymregulation untersucht.

Medizin: this compound wird wegen seiner möglichen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle bei der Modulation der Stickstoffoxidproduktion und seiner antioxidativen Eigenschaften.

Industrie: Es wird bei der Formulierung von Arzneimitteln und Nahrungsergänzungsmitteln verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es mit verschiedenen molekularen Zielstrukturen und Wegen interagiert:

Stickstoffoxidproduktion: Es dient als Substrat für die Stickstoffoxidsynthase und führt zur Produktion von Stickstoffoxid, einem wichtigen Signalmolekül im Herz-Kreislauf-System.

Antioxidative Aktivität: Die Verbindung fängt reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Stress.

Enzymregulation: this compound moduliert die Aktivität von Enzymen, die am Harnstoffzyklus und am Aminosäurestoffwechsel beteiligt sind.

Ähnliche Verbindungen:

N-Acetyl-L-Glutamat: Eine weitere N-acylierte Aminosäure, die am Harnstoffzyklus beteiligt ist.

N-Acetyl-L-Cystein: Bekannt für seine antioxidativen Eigenschaften und seine Verwendung bei der Behandlung von Paracetamol-Überdosierungen.

N-Acetyl-L-Tyrosin: Wird als Nahrungsergänzungsmittel zur Unterstützung der kognitiven Funktion verwendet.

Einzigartigkeit: this compound ist einzigartig durch seine doppelte Rolle bei der Stickstoffoxidproduktion und dem antioxidativen Schutz. Im Gegensatz zu anderen N-acylierten Aminosäuren zielt es speziell auf die Stickstoffoxidsynthase ab, was es zu einer wertvollen Verbindung in der Herz-Kreislauf-Forschung und -therapie macht .

Wirkmechanismus

Target of Action

N-Acetyl-L-arginine is a small molecule that primarily targets the enzyme Clavaminate synthase 1 . This enzyme is found in Streptomyces clavuligerus, a bacterium known for its antibiotic production .

Mode of Action

It is known to interact with its target enzyme, potentially influencing the enzyme’s activity

Biochemical Pathways

N-Acetyl-L-arginine is involved in the arginine biosynthesis pathway . The first committed step of this pathway is the acetylation of L-glutamate, a process in which N-Acetyl-L-arginine plays a crucial role . This pathway is essential for the synthesis of arginine, an amino acid that serves as a precursor for various molecules, including nitric oxide (NO) .

Result of Action

The primary result of N-Acetyl-L-arginine’s action is its contribution to the synthesis of arginine . Arginine, in turn, plays a crucial role in various physiological processes, including protein synthesis, wound healing, and the immune response . Additionally, arginine serves as a precursor for nitric oxide, a molecule involved in vasodilation and neurotransmission .

Action Environment

The action, efficacy, and stability of N-Acetyl-L-arginine can be influenced by various environmental factors. For instance, pH levels can affect the stability of N-Acetyl-L-arginine, with the compound demonstrating higher colloidal stability in acidic environments

Biochemische Analyse

Biochemical Properties

N-Acetyl-L-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of arginine from glutamate, where the first committed step of this pathway is the acetylation of L-glutamate at the N-position .

Cellular Effects

The effects of N-Acetyl-L-arginine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-Acetyl-L-arginine is known to suppress protein aggregation under interfacial stresses and elevated temperature, which is crucial for protein liquid formulations .

Molecular Mechanism

N-Acetyl-L-arginine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-L-arginine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Acetyl-L-arginine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Acetyl-L-arginine is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Acetyl-L-arginine is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Acetyl-L-arginine and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: N-Acetyl-L-Arginin kann durch Acylierung von L-Arginin synthetisiert werden. Der Prozess beinhaltet die Reaktion von L-Arginin mit Essigsäureanhydrid oder Acetylchlorid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Wasser oder Ethanol und wird in einem Temperaturbereich von 0-25 °C durchgeführt, um die Stabilität des Produkts zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von this compound die Verwendung von Biokatalysatoren umfassen, um die Effizienz der Reaktion zu verbessern. Enzymatische Verfahren unter Verwendung von N-Acetyltransferase können eingesetzt werden, um hohe Ausbeuten zu erzielen. Darüber hinaus wurde die Verwendung von gentechnisch veränderten Mikroorganismen wie Escherichia coli untersucht, um this compound durch Fermentationsprozesse zu produzieren .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Acetyl-L-Arginin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu N-Acetyl-L-Citrullin oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound zurück zu L-Arginin umwandeln.

Substitution: Die Acetylgruppe kann unter bestimmten Bedingungen durch andere Acylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Acylchloride oder Anhydride.

Hauptprodukte, die gebildet werden:

Oxidation: N-Acetyl-L-Citrullin.

Reduktion: L-Arginin.

Substitution: Verschiedene N-Acyl-L-Arginin-Derivate.

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-L-glutamate: Another N-acylated amino acid involved in the urea cycle.

N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function.

Uniqueness: N-Acetyl-L-arginine is unique due to its dual role in nitric oxide production and antioxidant defense. Unlike other N-acylated amino acids, it specifically targets nitric oxide synthase, making it a valuable compound in cardiovascular research and therapy .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIUMQYRCDYCH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883338 | |

| Record name | N-Acetyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-a-Acetyl-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

155-84-0 | |

| Record name | N-Acetyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Arginine, N2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7DL04CAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-a-Acetyl-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of N-Acetyl-L-arginine?

A1: N-Acetyl-L-arginine plays a role in regulating the arginine biosynthetic system in bacteria like Escherichia coli. It acts as a restrictive arginine source, influencing the expression of enzymes involved in arginine synthesis. []

Q2: How does N-Acetyl-L-arginine impact gene expression in bacteria?

A2: Studies in Escherichia coli strains show that N-Acetyl-L-arginine exhibits non-uniform repression of genes encoding acetylornithinase (argE) and argininosuccinase (argH), crucial enzymes in the arginine biosynthesis pathway. Its effects are concentration-dependent and influenced by the presence of other compounds like N-Acetyl-l-ornithine. []

Q3: Is N-Acetyl-L-arginine found in mammals?

A3: Yes, N-Acetyl-L-arginine has been detected in the plasma, erythrocytes, and urine of patients with chronic renal failure, including those undergoing hemodialysis. Its concentration is significantly elevated in these patients compared to healthy individuals. []

Q4: Can N-Acetyl-L-arginine be synthesized?

A4: Yes, N-Acetyl-L-arginine ethyl ester can be synthesized using bovine trypsin as a catalyst in organic media. []

Q5: How does N-Acetyl-L-arginine interact with enzymes?

A5: N-Acetyl-L-arginine acts as a substrate for various enzymes, including those involved in arginine metabolism and complement activation. For instance, it serves as a substrate for acetylornithinase, an enzyme involved in arginine biosynthesis. It also interacts with the C1 complex of the complement system, affecting its enzymatic activity on natural substrates like C4 and C2, as well as synthetic substrates like N-acetyl-L-arginine methyl ester (AAMe) and N-α-acetylglycyl-L-lysine methylester acetate (AGLMe). [, ]

Q6: How does N-Acetyl-L-arginine influence the complement system?

A6: N-Acetyl-L-arginine can modulate the activity of the C1 complex, a key component of the complement system. It can inhibit the enzymatic action of C1 on certain substrates, potentially influencing the downstream effects of complement activation. [, ]

Q7: What is the relationship between N-Acetyl-L-arginine and nitric oxide in melanocytes?

A7: Research suggests that N-Acetyl-L-arginine, specifically its derivative S-nitroso-N-acetyl-L-arginine, can induce tyrosinase gene expression in human melanocytes. This effect is linked to nitric oxide (NO) signaling and involves the cyclic guanosine 3',5'-monophosphate (cGMP) pathway. []

Q8: Does N-Acetyl-L-arginine have any known effects on protein aggregation?

A8: Recent research suggests that N-Acetyl-L-arginine exhibits enhanced protein aggregation suppressor activity, particularly against agitation-induced aggregation in the presence of silicone oil. This property might have implications for its use in biopharmaceutical formulations. []

Q9: How does the conformation of N-Acetyl-L-arginine influence its biological activity?

A9: Theoretical conformational analysis using computational methods revealed that N-Acetyl-L-arginine adopts specific stable conformations. These conformations, influenced by factors like torsional energy and electrostatic interactions, are crucial for its interactions with enzymes and other biological targets. [, ]

Q10: What insights have computational studies provided regarding N-Acetyl-L-arginine?

A10: Computational chemistry techniques, including conformational analysis, have been employed to study the spatial structure and energetic properties of N-Acetyl-L-arginine. These studies have revealed the existence of preferred conformations for the molecule, potentially impacting its biological activity and interactions. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)